molecular formula C25H23N3O8S B306827 ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B306827
M. Wt: 525.5 g/mol
InChI Key: JOLUEACBWCKNDF-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,4-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a dimethoxyphenyl group, and a nitrobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the cyclization of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, followed by further functionalization to introduce the desired substituents . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The aldehyde group in the benzylidene moiety can participate in condensation reactions with amines to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . Similarly, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, blocking the breakdown of acetylcholine and enhancing cholinergic transmission . These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with the target enzymes.

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications

Properties

Molecular Formula

C25H23N3O8S

Molecular Weight

525.5 g/mol

IUPAC Name

ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23N3O8S/c1-5-36-24(31)20-13(2)26-25-27(21(20)14-9-10-17(34-3)18(11-14)35-4)23(30)19(37-25)12-15-7-6-8-16(22(15)29)28(32)33/h6-12,21,29H,5H2,1-4H3/b19-12+

InChI Key

JOLUEACBWCKNDF-XDHOZWIPSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C(=CC=C4)[N+](=O)[O-])O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.